molecular formula C9H10N2OS B377556 5-methoxy-1-methyl-1H-benzimidazole-2-thiol CAS No. 58764-00-4

5-methoxy-1-methyl-1H-benzimidazole-2-thiol

Cat. No.: B377556
CAS No.: 58764-00-4
M. Wt: 194.26g/mol
InChI Key: ZDXVDGBQLMIQFX-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-1H-benzimidazole-2-thiol is an organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that play a significant role in various fields, including medicinal chemistry, due to their biological activities

Scientific Research Applications

5-Methoxy-1-methyl-1H-benzimidazole-2-thiol has several applications in scientific research:

Future Directions

The future directions of research on 5-methoxy-1-methyl-1H-benzimidazole-2-thiol and related compounds could involve further exploration of their potential uses. For instance, benzimidazoles have been studied for their properties as corrosion inhibitors , and similar compounds could be investigated for their potential in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-methyl-1H-benzimidazole-2-thiol typically involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by methylation and methoxylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-1H-benzimidazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1-methyl-1H-benzimidazole-2-thiol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets .

Properties

IUPAC Name

6-methoxy-3-methyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-11-8-4-3-6(12-2)5-7(8)10-9(11)13/h3-5H,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXVDGBQLMIQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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